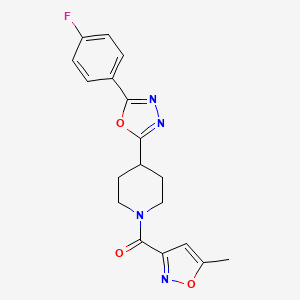

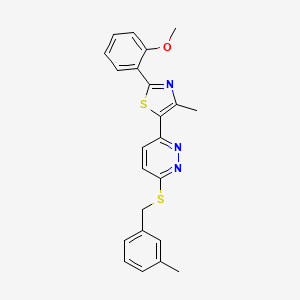

![molecular formula C11H6F3N3 B2928831 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile CAS No. 884874-96-8](/img/structure/B2928831.png)

3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile” is a type of organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly influence the chemical behavior of the molecules it’s part of .

Synthesis Analysis

While specific synthesis methods for “3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile” were not found, trifluoromethylpyridines, which are structurally similar, are often used in the protection of crops from pests . Various methods of synthesizing these types of compounds have been reported .Molecular Structure Analysis

The molecular structure of imidazole-based compounds is typically studied using Density Functional Theory . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .Applications De Recherche Scientifique

Coordination Polymers and Photoluminescence Studies

3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile is utilized in constructing coordination polymers with bifurcating ligands. These polymers, synthesized through hydrolysis under solvothermal conditions, are structurally characterized and analyzed for their photoluminescence and magnetic properties (Aijaz, Sañudo, & Bharadwaj, 2011).

Antitumor Properties of Aryldialkyltriazenes

Research into aryldialkyltriazenes, which include derivatives of 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, has revealed significant antitumor activity. These compounds demonstrate efficacy in inhibiting tumor growth without forming toxic diazonium salts (Connors et al., 1976).

Synthesis of Benzo[e]imidazo[1,2-c][1,2,3]triazines

This chemical is involved in the synthesis of benzo[e]imidazo[1,2-c][1,2,3]triazine derivatives. The process employs diazonium chemistry and intramolecular N-N bond formation, demonstrating its utility in constructing N-rich cycles (Pilali et al., 2016).

Antimicrobial Agent Synthesis

In the development of novel antimicrobial agents, 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile acts as a core moiety. It plays a significant role in synthesizing hybrid molecules with potent antimicrobial and anti-tubercular activities (Shruthi et al., 2016).

Nonlinear Optical Properties Exploration

Studies on the synthesis of 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives, related to 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, reveal their potential in nonlinear optical applications. These compounds demonstrate promising materials for optical switching and waveguides (García et al., 2016).

Electroluminescent Material Development

This compound is key in creating novel electron-transport materials (ETMs) for OLED applications. Its derivatives are synthesized and tested for their efficacy in green phosphorescent and thermally activated delayed fluorescent OLEDs, showing significant improvements in device efficiency (Wang et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s molecular weight is 13608 , which could influence its pharmacokinetic properties. Typically, compounds with lower molecular weights have better absorption and distribution profiles.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile, such factors could include temperature, pH, and the presence of other compounds or enzymes. The compound has a boiling point of 224.7°C at 760 mmHg and a melting point of 149-150°C , indicating its stability under various conditions.

This compound, like other imidazole derivatives, holds promise for a wide range of therapeutic applications due to its broad spectrum of biological activities .

Propriétés

IUPAC Name |

3-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-2-7(4-8)5-15/h1-4,6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBRONOZFLJSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

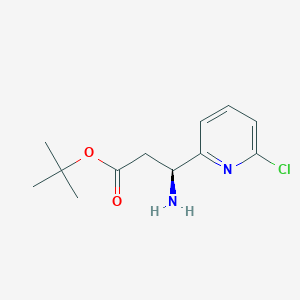

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)

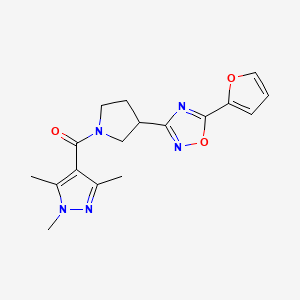

![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)

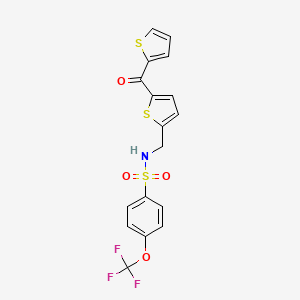

![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)

![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)

![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)